molecular formula C14H13F3N2O3S B1393707 N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide CAS No. 1257535-24-2

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Cat. No. B1393707
M. Wt: 346.33 g/mol
InChI Key: ZMFHQLWROLPAKR-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide” is a chemical compound with the CAS number 1257535-24-2 . It has a molecular formula of C14H13F3N2O3S, an average mass of 346.325 Da, and a monoisotopic mass of 346.059906 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenesulphonamide core with a dimethylamino group and a 4-(trifluoromethyl)pyridin-2-yl group attached via an ether linkage .

Scientific Research Applications

Synthesis and Potential Applications in Medicinal Chemistry

Research has explored the synthesis and potential applications of various benzenesulphonamide derivatives in medicinal chemistry. For instance, the synthesis of sulphonamide derivatives with a benzothiazole nucleus has shown significant antibacterial, antifungal, and antimycobacterial activity against microbial strains like B. subtilis, E. coli, C. albicans, and the H37Rv strain of mycobacterium tuberculosis (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008). Additionally, the antiviral activities of benzenesulphonamide derivatives against viruses like influenza and orthopoxvirus have been studied, revealing potential applications in antiviral drug development (Selvam, Murugesh, Chandramohan, Keith, & Kern, 2006), (Selvam, Murugesh, Chandramohan, Sidwell, Wandersee, & Smee, 2006).

Fluorescence Properties and Catalysis

Research has been conducted on the fluorescence properties and potential catalytic applications of Co(II) complexes of benzenesulphonamide derivatives. These complexes have been studied for their potential use in in vitro cytotoxicity studies, highlighting their potential in cancer research (Vellaiswamy & Ramaswamy, 2017).

Future Directions

Trifluoromethylpyridine derivatives, which include “N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide”, have found applications in various fields, including medicinal chemistry, materials science, and environmental studies. It’s expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-5-3-11(4-6-12)22-13-9-10(7-8-18-13)14(15,16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFHQLWROLPAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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